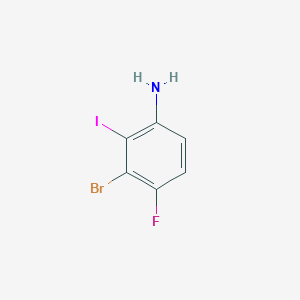
3-Bromo-4-fluoro-2-iodoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-fluoro-2-iodoaniline is an aromatic amine with the molecular formula C6H4BrFIN This compound is characterized by the presence of bromine, fluorine, and iodine substituents on the benzene ring, making it a highly functionalized molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-2-iodoaniline typically involves multi-step reactions. One common method includes:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Halogenation: Sequential introduction of bromine, fluorine, and iodine atoms.
Industrial Production Methods
Industrial production methods for this compound often involve the use of palladium-catalyzed amination reactions. These methods are efficient and allow for the large-scale production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-fluoro-2-iodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups.
Oxidation and Reduction: The amine group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Palladium-Catalyzed Reactions: Palladium catalysts are used for amination and cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted anilines .
Aplicaciones Científicas De Investigación
3-Bromo-4-fluoro-2-iodoaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-fluoro-2-iodoaniline involves its interaction with various molecular targets. The presence of multiple halogen atoms allows it to participate in unique chemical reactions, influencing its reactivity and interaction with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical syntheses .
Comparación Con Compuestos Similares
Similar Compounds
2-Iodoaniline: An aromatic amine with an iodine substituent.
2-Bromoaniline: An aromatic amine with a bromine substituent.
4-Bromo-2-iodoaniline: Similar structure but lacks the fluorine substituent .
Uniqueness
3-Bromo-4-fluoro-2-iodoaniline is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of substituents provides it with distinct chemical properties and reactivity, making it valuable in various applications .
Propiedades
Fórmula molecular |
C6H4BrFIN |
|---|---|
Peso molecular |
315.91 g/mol |
Nombre IUPAC |
3-bromo-4-fluoro-2-iodoaniline |
InChI |
InChI=1S/C6H4BrFIN/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2 |
Clave InChI |
ODWQBNJNANLRGI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1N)I)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


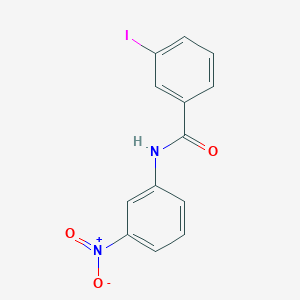
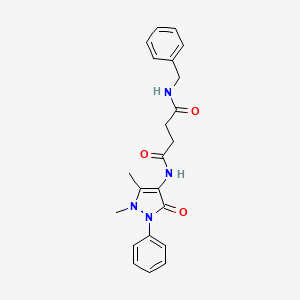
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide](/img/structure/B15149971.png)
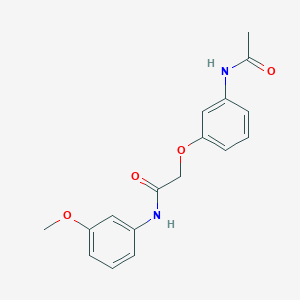
![2-chloro-N-{[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-nitrobenzamide](/img/structure/B15149984.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methoxyphenyl)alaninamide](/img/structure/B15149994.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B15150011.png)
![3-[(4-Methylpiperazin-1-yl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B15150012.png)
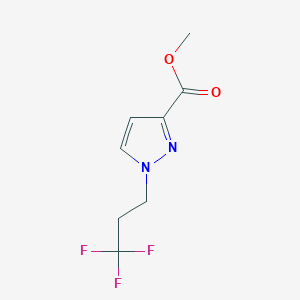
![N-(3-{2-[(3-methoxy-1-methylpyrazol-4-yl)amino]pyrimidin-4-yl}-1H-indol-7-yl)-2-(4-methylpiperazin-1-yl)propanamide](/img/structure/B15150016.png)
![4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15150023.png)
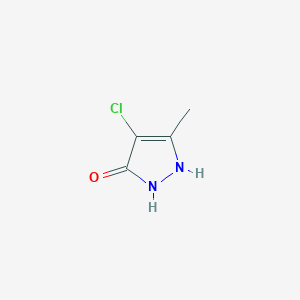
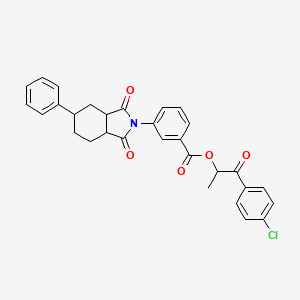
![N-[1-(3-fluorobenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylhexanamide](/img/structure/B15150043.png)
